5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide

Catalog No.
S3351631
CAS No.
620103-77-7
M.F
C13H9ClN2O2S2
M. Wt
324.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide

CAS Number

620103-77-7

Product Name

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide

IUPAC Name

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide

Molecular Formula

C13H9ClN2O2S2

Molecular Weight

324.8 g/mol

InChI

InChI=1S/C13H9ClN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H

InChI Key

SNSCETRSXPPXIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Cl)N=CC=C2

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a chloro group, a quinoline moiety, and a thiophene ring. The molecular formula for this compound is C₁₃H₉ClN₂O₂S₂, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties and other biological activities .

Typical of sulfonamides and aromatic compounds. Key reactions include:

  • Oxidation: 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives with potential biological activities.
  • Acid-Base Reactions: As a sulfonamide, it can participate in acid-base reactions due to the presence of the sulfonamide group, which can act as a weak acid.

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit various cancer cell lines. The compound shows promising results in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells . Moreover, its structural components suggest potential antimicrobial properties, common among sulfonamides .

The synthesis of 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide typically involves several key steps:

  • Formation of Thiophene Sulfonamide: The thiophene ring is first synthesized and then functionalized with a sulfonamide group.
  • Chlorination: The introduction of the chlorine atom at the 5-position of the thiophene or quinoline ring is achieved through chlorination reactions.
  • Coupling Reaction: A coupling reaction between the chlorinated thiophene and quinoline derivatives is performed to yield the final product.

These methods can vary based on the desired purity and yield but often utilize standard organic synthesis techniques such as nucleophilic substitution and electrophilic aromatic substitution .

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-cancer drugs due to its activity against cancer cell lines.
  • Antimicrobial Agents: Its sulfonamide structure suggests efficacy against bacterial infections.
  • Research Tool: Used in biochemical studies to investigate pathways involving quinoline and thiophene derivatives .

Interaction studies have shown that 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide can bind to specific biological targets involved in cell proliferation and apoptosis pathways. For instance, it has been shown to interact with proteins associated with cancer progression, potentially inhibiting oncogenic signaling pathways . Furthermore, studies indicate that this compound may affect gene expression related to cell cycle regulation and apoptosis induction in cancer cells .

Several compounds share structural similarities with 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-bromo-N-quinolin-8-ylthiophene-2-sulfonamideSimilar structure with bromineExhibits different biological activity profiles
2-thiophenesulfonamideContains a thiophene ringLacks quinoline moiety; primarily antibacterial
4-chloro-N-(quinolin-7-yl)thiophene-2-sulfonamideDifferent position of chlorineMay have distinct pharmacological effects

The uniqueness of 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide lies in its specific combination of functional groups that contribute to its biological activity, particularly its potential anti-cancer properties compared to other similar compounds .

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

323.9793976 g/mol

Monoisotopic Mass

323.9793976 g/mol

Heavy Atom Count

20

Wikipedia

CHEMBL257446

Dates

Modify: 2023-07-26

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